molecular formula C24H34N4O B5083708 (3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5083708
M. Wt: 394.6 g/mol
InChI Key: NZKQYVLLSCMYSS-DHIUTWEWSA-N
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Description

(3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridine and piperazine moieties. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be studied for its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicine, the compound might be investigated for its potential as a drug candidate, particularly for conditions where piperidine derivatives have shown efficacy, such as neurological disorders or infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(4-methylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[(4-ethylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-19(2)21-8-6-20(7-9-21)17-26-12-10-22(23(29)18-26)27-13-15-28(16-14-27)24-5-3-4-11-25-24/h3-9,11,19,22-23,29H,10,12-18H2,1-2H3/t22-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKQYVLLSCMYSS-DHIUTWEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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